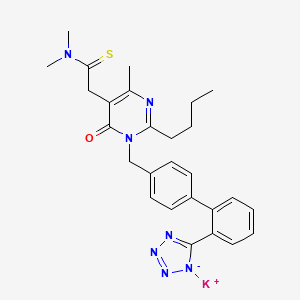

Fimasartan potassium anhydrous

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Fimasartan potassium anhydrous is a non-peptide angiotensin II receptor antagonist (ARB) used primarily for the treatment of hypertension and heart failure. It works by blocking the angiotensin II receptor type 1 (AT1), thereby reducing vasoconstriction and promoting vasodilation. This compound is marketed under the brand name Kanarb and was first approved for use in South Korea in 2010 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of fimasartan potassium anhydrous involves several key steps:

Starting Materials: The synthesis begins with 2-(2-butyl-4-hydroxy-6-methylpyrimidine-5-yl)-N,N-dimethylacetamide and N-(triphenylmethyl)-5-(4’-bromomethyl-biphenyl-2-yl) tetrazole.

Reaction Conditions: These starting materials react in the presence of an alkali metal hydride in a mixed solvent of ethyl acetate and DMF to form an intermediate compound.

Hydrolysis: The intermediate compound undergoes hydrolysis under acidic conditions to remove the protective group.

Thioamidation: The resulting compound is subjected to a thioamidation reaction with Lawesson’s reagent.

Salt Formation: Finally, the compound reacts with potassium hydroxide in a mixture of isopropyl alcohol and water to form this compound

Industrial Production Methods

Industrial production of this compound typically involves direct compression techniques to avoid the loss of water of crystallization and to maintain the stability of the drug. This method ensures that the drug’s crystal form remains unchanged .

Chemical Reactions Analysis

Fimasartan potassium anhydrous undergoes several types of chemical reactions:

Reduction: Reduction reactions are also possible, but detailed information on these reactions is limited.

Substitution: this compound can participate in substitution reactions, particularly involving its functional groups.

Common reagents used in these reactions include methanol, acetonitrile, and potassium dihydrogen phosphate buffer . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Fimasartan potassium anhydrous has a wide range of scientific research applications:

Chemistry: It is used in the development of new antihypertensive drugs and in studies related to angiotensin II receptor antagonists.

Biology: Research focuses on its effects on cellular pathways and its potential protective effects against various cardiovascular conditions.

Medicine: Clinical studies have shown its efficacy in treating hypertension and heart failure.

Mechanism of Action

Fimasartan potassium anhydrous exerts its effects by selectively blocking the angiotensin II receptor type 1 (AT1). Angiotensin II activates AT1, leading to vasoconstriction and increased noradrenaline release, which further increases vasoconstriction via action at α1-adrenergic receptors. By antagonizing AT1, this compound prevents vasoconstriction and reduces aldosterone secretion, leading to increased natriuresis and a reduction in blood volume. These effects collectively produce an antihypertensive effect .

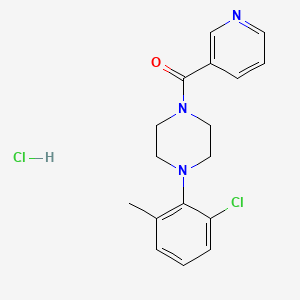

Comparison with Similar Compounds

Fimasartan potassium anhydrous is compared with other angiotensin II receptor antagonists such as losartan, candesartan, valsartan, telmisartan, olmesartan, and irbesartan. Fimasartan is unique due to its higher potency and longer duration of action compared to losartan. It also has a higher affinity for the AT1 receptor and does not exhibit partial agonistic effects on the angiotensin II receptor in animal models .

Similar Compounds

- Losartan

- Candesartan

- Valsartan

- Telmisartan

- Olmesartan

- Irbesartan

This compound stands out due to its unique chemical structure and its superior efficacy in reducing blood pressure and providing cardiovascular protection .

Properties

CAS No. |

1402813-38-0 |

|---|---|

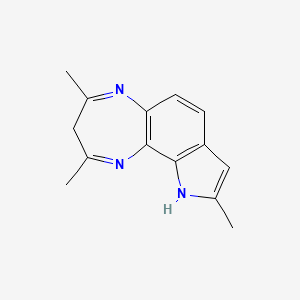

Molecular Formula |

C27H30KN7OS |

Molecular Weight |

539.7 g/mol |

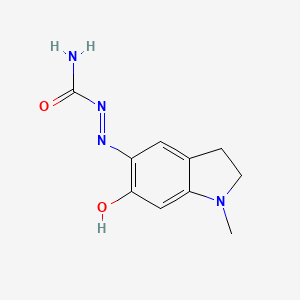

IUPAC Name |

potassium;2-[2-butyl-4-methyl-6-oxo-1-[[4-[2-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)phenyl]phenyl]methyl]pyrimidin-5-yl]-N,N-dimethylethanethioamide |

InChI |

InChI=1S/C27H30N7OS.K/c1-5-6-11-24-28-18(2)23(16-25(36)33(3)4)27(35)34(24)17-19-12-14-20(15-13-19)21-9-7-8-10-22(21)26-29-31-32-30-26;/h7-10,12-15H,5-6,11,16-17H2,1-4H3;/q-1;+1 |

InChI Key |

OCKQGXSJNJCCDO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=NC(=C(C(=O)N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=N[N-]4)CC(=S)N(C)C)C.[K+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

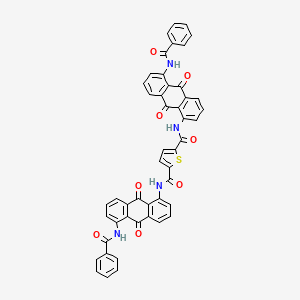

![9,10-Anthracenedione, 1,4-bis[(2-ethyl-6-methylphenyl)amino]-](/img/structure/B12751531.png)